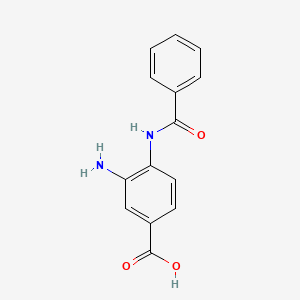![molecular formula C21H28N2O2 B6132143 N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide](/img/structure/B6132143.png)
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has since been used in scientific research due to its psychoactive properties. TFMPP has been found to have a range of biochemical and physiological effects on the human body. In
作用機序
The exact mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been found to increase the release of serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has also been found to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may contribute to its psychoactive properties.
実験室実験の利点と制限
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied for its psychoactive properties. However, there are also limitations to its use. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been classified as a Schedule I controlled substance in the United States, which restricts its use and availability for research purposes. Additionally, the psychoactive effects of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide may make it difficult to control for confounding variables in lab experiments.
将来の方向性
There are several future directions for research on N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide. One area of interest is its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Further research is needed to fully understand the mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide and its effects on the brain. Additionally, there is a need for more research on the long-term effects of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide use, particularly in the context of recreational drug use.
合成法
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide is synthesized by the reaction of 3-furoic acid with 1-(2-phenylethyl)piperidine in the presence of thionyl chloride. This reaction produces 3-(1-(2-phenylethyl)piperidin-3-yl)-2,5-dimethylfuran, which is then converted to N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide by treatment with trifluoroacetic anhydride. The purity of the final product can be improved by recrystallization from ethanol.
科学的研究の応用
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been used in scientific research to study its psychoactive properties. It has been found to have a range of effects on the human body, including changes in mood, perception, and behavior. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has also been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.
特性
IUPAC Name |
N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-14-20(17(2)25-16)21(24)22(3)19-10-7-12-23(15-19)13-11-18-8-5-4-6-9-18/h4-6,8-9,14,19H,7,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCVNNHWTLRFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

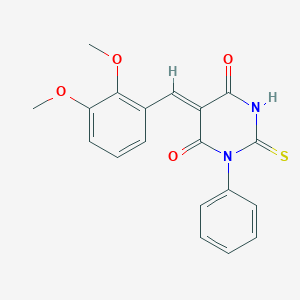
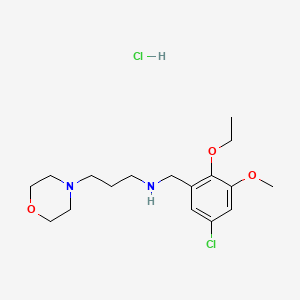

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)
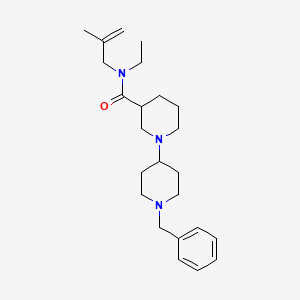
![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)

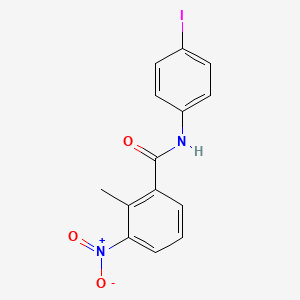
![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)
![1-(2-methoxy-6-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6132154.png)
